molecular formula C14H22Br2O2 B14574566 (4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione CAS No. 61575-90-4

(4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione

Cat. No.: B14574566
CAS No.: 61575-90-4
M. Wt: 382.13 g/mol
InChI Key: VOPUEYNQYVUKSQ-IUCAKERBSA-N
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Description

(4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms and two tert-butyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione typically involves the bromination of 4,6-di-tert-butylcyclohexane-1,3-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

    Oxidation Reactions: The cyclohexane ring can be oxidized under strong oxidizing conditions to form diketone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.

    Reduction Reactions: The major product is the dihydro derivative of the original compound.

    Oxidation Reactions: Products include diketone derivatives and other oxidized forms of the cyclohexane ring.

Scientific Research Applications

(4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The bromine atoms and tert-butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(4R,6R)-6-Hydroxymethyl-2,2

Properties

CAS No.

61575-90-4

Molecular Formula

C14H22Br2O2

Molecular Weight

382.13 g/mol

IUPAC Name

(4R,6R)-2,2-dibromo-4,6-ditert-butylcyclohexane-1,3-dione

InChI

InChI=1S/C14H22Br2O2/c1-12(2,3)8-7-9(13(4,5)6)11(18)14(15,16)10(8)17/h8-9H,7H2,1-6H3/t8-,9-/m0/s1

InChI Key

VOPUEYNQYVUKSQ-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)[C@H]1C[C@@H](C(=O)C(C1=O)(Br)Br)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CC(C(=O)C(C1=O)(Br)Br)C(C)(C)C

Origin of Product

United States

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